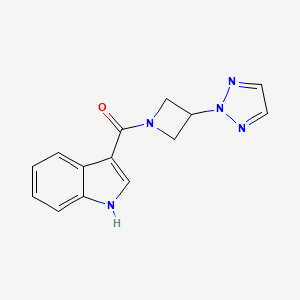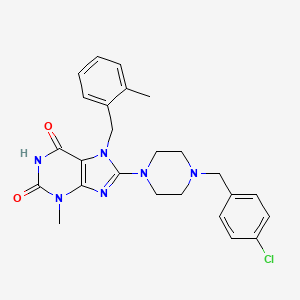![molecular formula C9H11N3O B2385816 N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide CAS No. 2093997-06-7](/img/structure/B2385816.png)
N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide, also known as PEP2, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. PEP2 is a small molecule that can selectively target and inhibit the activity of certain enzymes, making it a promising candidate for drug development. In
Mecanismo De Acción
N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide works by selectively inhibiting the activity of certain enzymes, such as HDACs and PTPs. HDACs are involved in the regulation of gene expression, and their inhibition by N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide can lead to changes in cellular processes such as cell differentiation and apoptosis. PTPs are involved in the regulation of cellular signaling pathways, and their inhibition by N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide can lead to changes in the activation of various proteins and enzymes.
Efectos Bioquímicos Y Fisiológicos
N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide has been shown to have various biochemical and physiological effects in cellular and animal models. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the activity of inflammatory cytokines in autoimmune diseases. Additionally, N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide has been shown to improve cognitive function and reduce neuronal damage in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide has several advantages for lab experiments, including its small size, ease of synthesis, and selective inhibition of enzymes. However, N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide also has some limitations, including its potential toxicity, limited solubility in aqueous solutions, and potential off-target effects.
Direcciones Futuras
There are several future directions for research on N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide. One area of research is the development of N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide-based drugs for the treatment of cancer, neurological disorders, and autoimmune diseases. Additionally, further research is needed to understand the mechanisms of action of N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide and its effects on cellular signaling pathways. Finally, research is needed to investigate the potential off-target effects of N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide and to develop more selective inhibitors of HDACs and PTPs.
Métodos De Síntesis
N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form pyrazine-2-carbonyl chloride. This intermediate is then reacted with (R)-2-amino-1-phenylethanol to form the desired product, N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide.
Aplicaciones Científicas De Investigación
N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide has been studied extensively for its potential therapeutic applications in various fields of research. It has been shown to inhibit the activity of enzymes such as histone deacetylases (HDACs) and protein tyrosine phosphatases (PTPs), which play important roles in various cellular processes. N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide has been investigated as a potential treatment for cancer, neurological disorders, and autoimmune diseases. Additionally, N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide has been used as a tool in biochemical and physiological research to study the role of HDACs and PTPs in cellular signaling pathways.
Propiedades
IUPAC Name |
N-[(1R)-1-pyrazin-2-ylethyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-3-9(13)12-7(2)8-6-10-4-5-11-8/h3-7H,1H2,2H3,(H,12,13)/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGDREKVORXFOX-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=CN=C1)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B2385734.png)
![6-[(2R,4R)-2-(aminomethyl)-4-methoxypyrrolidin-1-yl]pyrimidin-4-amine dihydrochloride](/img/structure/B2385736.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2385739.png)
![N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2385740.png)
![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2385741.png)
![1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B2385743.png)


![bis{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl} ether](/img/structure/B2385747.png)



